molecular formula C15H13ClN2S B2453839 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine CAS No. 610274-03-8

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B2453839
CAS No.: 610274-03-8
M. Wt: 288.79
InChI Key: QZEQDNHISUGGHI-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and an isopropylphenyl group at the 5th position of the thieno[2,3-d]pyrimidine core. It has a molecular formula of C15H13ClN2S and a molecular weight of 288.80 g/mol .

Properties

IUPAC Name

4-chloro-5-(4-propan-2-ylphenyl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2S/c1-9(2)10-3-5-11(6-4-10)12-7-19-15-13(12)14(16)17-8-18-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEQDNHISUGGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-(4-isopropylphenyl)thiophene-2-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thienopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Coupling Reactions: Products include biaryl thienopyrimidines.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial properties. Specifically, 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine has been studied for its potential to inhibit various bacterial strains. A study highlighted its effectiveness against non-tuberculous mycobacterial infections by inhibiting the MmpL3 protein, which is essential for bacterial cell wall synthesis .

2. Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies have indicated that derivatives of thieno[2,3-d]pyrimidine can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

3. Enzyme Inhibition
Thieno[2,3-d]pyrimidines are known to act as inhibitors of various enzymes involved in disease pathways. For instance, the inhibition of enzymes like MmpL3 presents a novel approach to treating infections resistant to conventional antibiotics. This mechanism could be pivotal in developing new therapeutic strategies against resistant strains of bacteria .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions starting from simpler thieno compounds. Optimization of these synthetic routes is crucial for enhancing yield and purity. The compound's synthesis has been documented in several studies focusing on improving reaction conditions and reducing by-products.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against non-tuberculous mycobacteriaDemonstrated effective inhibition of MmpL3 function
Cancer Cell Line StudyInvestigated apoptosis inductionShowed promising results in inducing cell death in specific cancer lines
Enzyme Inhibition ResearchAssessed inhibition of key bacterial enzymesIdentified potential for developing new antibiotics

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
  • 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development .

Biological Activity

4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological properties.

  • Molecular Formula : C12_{12}H12_{12}ClN3_{3}S
  • Molecular Weight : 253.75 g/mol
  • Density : 1.49 g/cm³
  • Boiling Point : 443.1°C at 760 mmHg
  • Melting Point : 139.0-148.0°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases that play critical roles in cancer progression and other diseases.
  • Antimicrobial Activity : Research indicates that this compound may exhibit antimicrobial properties, particularly against certain strains of bacteria.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Inhibits key signaling pathways involved in tumor growth and survival.
Antimicrobial Exhibits activity against specific bacterial strains, potentially through enzyme inhibition.
Enzyme Inhibition Targets enzymes such as acetyl-CoA carboxylase and various kinases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Potential :
    • A study demonstrated that this compound inhibits the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways . The compound was found to have a significant effect on reducing cell viability in vitro.
  • Antimicrobial Properties :
    • Research indicated that the compound displays antimicrobial activity against Mycobacterium abscessus with a minimum inhibitory concentration (MIC) of 0.125 µg/mL . This suggests potential therapeutic applications in treating infections caused by resistant bacterial strains.
  • Kinase Inhibition Studies :
    • In vitro assays confirmed that this compound effectively inhibits various kinases involved in cellular signaling pathways relevant to cancer progression .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

  • Lipophilicity : The compound's lipophilic nature enhances its bioavailability.
  • Metabolic Stability : Preliminary studies suggest that it may exhibit good metabolic stability, making it a suitable candidate for drug development.

Q & A

Q. What are the standard synthetic routes for 4-chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves chlorination of a precursor like 5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one using POCl₃ under reflux conditions. Key steps include:

  • Reagent selection : POCl₃ is preferred due to its high chlorination efficiency (94% yield in analogous compounds) .
  • Temperature control : Reactions are conducted at 80–100°C for 2–4 hours to ensure complete conversion .
  • Workup : Neutralization with sodium bicarbonate after quenching in ice prevents decomposition of the product .
  • Purification : Vacuum filtration and washing with cold water yield a solid product (>90% purity) .

Q. What analytical techniques are critical for characterizing this compound?

  • Melting point determination : Used to assess purity (e.g., 125–127°C for related thieno[2,3-d]pyrimidines) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromaticity patterns .
  • Mass spectrometry : GC-MS or LC-MS validates molecular weight and fragmentation patterns .
  • Single-crystal X-ray diffraction : Resolves ambiguities in regiochemistry, as demonstrated for ethyl 3-(4-chlorophenyl) derivatives .

Q. How should researchers handle and store this compound safely?

  • Storage : Keep in a dry, cool environment (<4°C) to prevent hydrolysis of the chloro group .
  • Waste disposal : Separate organic waste and consult certified chemical disposal services to avoid environmental contamination .
  • Safety protocols : Use PPE (gloves, goggles) and avoid inhalation; H313/H333 hazard codes apply to related thienopyrimidines .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or target specificity?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position improves binding to kinases or antimicrobial targets .
  • Heterocyclic fusion : Adding triazole or morpholine moieties (via click chemistry) enhances solubility and pharmacokinetic properties .
  • Methodology : Use Sonogashira coupling or Ullmann reactions to attach diverse aryl/alkyl groups .

Q. What computational tools are effective for predicting physicochemical properties and drug-likeness?

  • ADMET prediction : Software like SwissADME evaluates oral bioavailability, logP, and blood-brain barrier penetration .
  • Molecular docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like EGFR or DHFR .
  • DFT calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .

Q. How can conflicting biological activity data be resolved in structure-activity relationship (SAR) studies?

  • Control experiments : Verify assay conditions (e.g., pH, solvent) that may alter compound stability .
  • Orthogonal assays : Combine enzymatic inhibition data (e.g., IC₅₀) with cell-based viability assays to rule off-target effects .
  • Crystallography : Resolve co-crystal structures to confirm binding modes, as done for pyrimidine derivatives .

Q. What reaction mechanisms govern the chlorination step in synthesis?

  • Electrophilic substitution : POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating the replacement of the 4-hydroxyl group with chlorine .
  • Byproduct control : Excess POCl₃ and pyridine suppress phosphoramide side products .
  • Kinetic studies : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate) to optimize time and temperature .

Q. How can regioselectivity challenges in thieno[2,3-d]pyrimidine functionalization be addressed?

  • Directing groups : Use Boc-protected amines or sulfonyl groups to steer reactions to specific positions .
  • Microwave-assisted synthesis : Accelerates regioselective cyclization (e.g., 30 minutes vs. 2 hours under conventional heating) .
  • Catalytic systems : Pd/Cu catalysts enable selective cross-coupling at the 5- or 6-positions .

Methodological Resources

  • Synthetic protocols : Follow modified Niementowski reactions for cyclization .
  • Data interpretation : Cross-reference NMR shifts with PubChem datasets (e.g., InChI Key: HXTUOLGGMWNTJZ for related compounds) .
  • Safety compliance : Adopt ISO-certified waste management protocols for chlorinated intermediates .

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